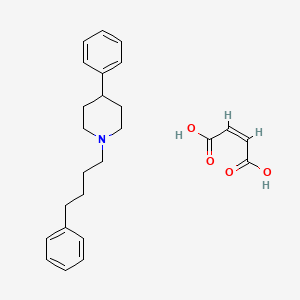

![molecular formula C12H12ClN3O2 B2466928 N-[5-(4-chlorophényl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 865287-24-7](/img/structure/B2466928.png)

N-[5-(4-chlorophényl)-1,3,4-oxadiazol-2-yl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butyramide” is a chemical compound that belongs to the class of organic compounds known as fatty amides . It is a derivative of butyramide , which is the amide of butyric acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, “Butanamide, N-(4-chlorophenyl)-3-oxo-” has a molecular weight of 211.645 and its IUPAC Standard InChI is InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) .Physical and Chemical Properties Analysis

Butyramide, a related compound, is a white solid that is freely soluble in water and ethanol, but slightly soluble in diethyl ether . At room temperature, butyramide is a crystalline solid .Applications De Recherche Scientifique

- Des chercheurs ont synthétisé et testé des carboxamides hétéroaromatiques nitro-substituées contenant le système cyclique 1,3,5-oxadiazole, y compris des dérivés de ce composé, contre des lignées cellulaires de Mycobacterium tuberculosis .

- Par exemple, des dérivés de 5-(phényl substitué)-3-(4-(5-(3,4,5-triméthoxyphényl)-1,3,4-oxadiazol-2-yl)phényl)-1,2,4-oxadiazole ont été évalués contre des lignées cellulaires cancéreuses .

Activité antituberculeuse

Potentiel antitumoral

Propriétés anti-VIH

Mécanisme D'action

Target of Action

The primary targets of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide are Mycobacterium tuberculosis cell lines . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis (TB), a disease that is one of the top causes of death worldwide .

Mode of Action

The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets leads to the inhibition of Mycobacterium tuberculosis cell growth .

Biochemical Pathways

The exact biochemical pathways affected by N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide are currently under investigation . .

Pharmacokinetics

Ongoing studies are focused on exploring these properties, which will provide valuable information about the compound’s bioavailability .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis cell growth . This makes N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide a potential candidate for the development of novel antitubercular agents .

Analyse Biochimique

Biochemical Properties

It is known that the activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Cellular Effects

Preliminary studies suggest that this compound may inhibit the growth of Mycobacterium tuberculosis .

Dosage Effects in Animal Models

The effects of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-3-10(17)14-12-16-15-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZOIPVBKQGCGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)

![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2466854.png)

![(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2466864.png)

![2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2466866.png)